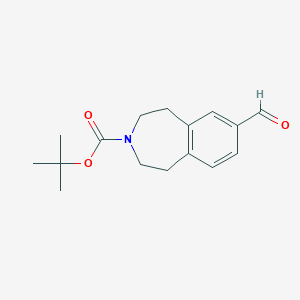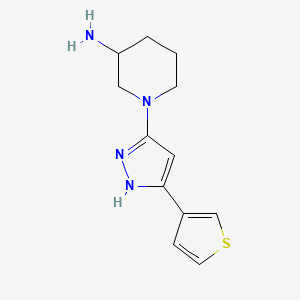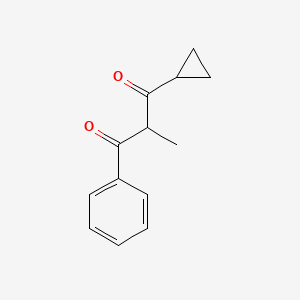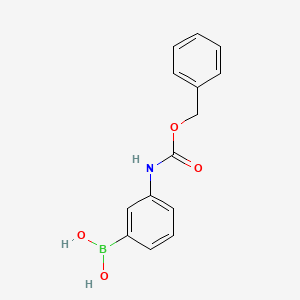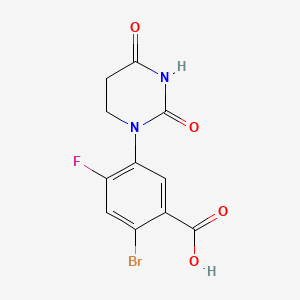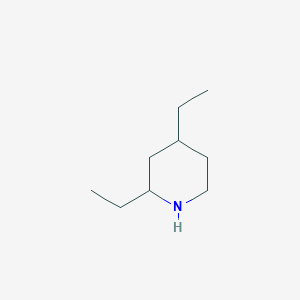
2,4-Diethylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diethylpiperidine is an organic compound belonging to the piperidine family, characterized by a six-membered ring containing a nitrogen atom. This compound is notable for its structural features, which include two ethyl groups attached to the second and fourth carbon atoms of the piperidine ring. Piperidine derivatives, including this compound, are widely used in various fields due to their versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diethylpiperidine typically involves the alkylation of piperidine with ethyl halides under basic conditions. One common method is the reaction of piperidine with ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete alkylation.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. Catalytic hydrogenation of pyridine derivatives in the presence of ethylating agents is another method employed for large-scale synthesis. The use of palladium or rhodium catalysts can enhance the efficiency of these reactions.
化学反应分析
Types of Reactions: 2,4-Diethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ethyl groups, leading to the formation of various substituted piperidines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted piperidines with various functional groups.
科学研究应用
2,4-Diethylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex piperidine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are often explored for their pharmacological properties, and this compound is no exception. It is investigated for its potential use in drug development.
Industry: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals.
作用机制
The mechanism of action of 2,4-Diethylpiperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system, potentially influencing neurological functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
2,4-Diethylpiperidine can be compared with other piperidine derivatives such as 2,4-Dimethylpiperidine and 2,6-Diethylpiperidine While these compounds share a similar core structure, the position and nature of the substituents can significantly influence their chemical properties and biological activities For instance, 2,4-Dimethylpiperidine has methyl groups instead of ethyl groups, which can affect its reactivity and interaction with biological targets
属性
CAS 编号 |
116435-88-2 |
|---|---|
分子式 |
C9H19N |
分子量 |
141.25 g/mol |
IUPAC 名称 |
2,4-diethylpiperidine |
InChI |
InChI=1S/C9H19N/c1-3-8-5-6-10-9(4-2)7-8/h8-10H,3-7H2,1-2H3 |
InChI 键 |
WAYNDWSLNIRTJK-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCNC(C1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


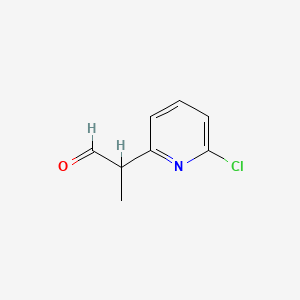
![2-[(1z)-2-(2-Chlorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15302137.png)
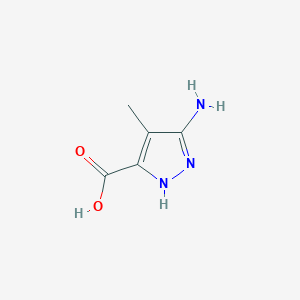
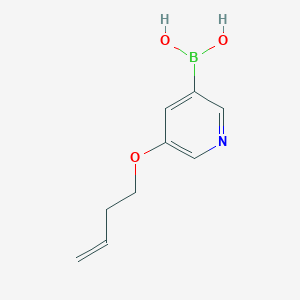
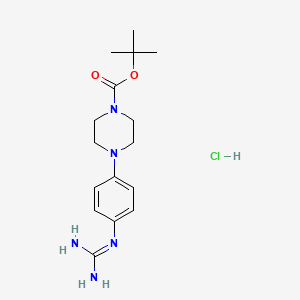
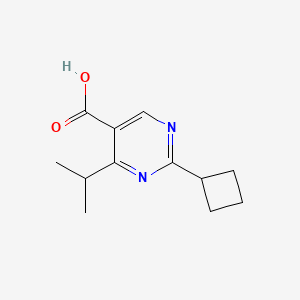
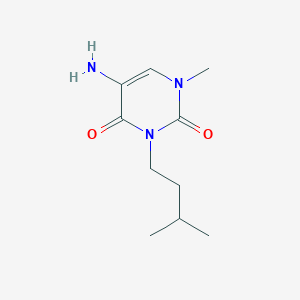
![Tert-butyl 3-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate](/img/structure/B15302184.png)

